5-(Thiophen-3-yl)pyrazin-2-amine

Kinase inhibitor scaffold design Regioisomer-dependent SAR Pyrazine C–H functionalization

5-(Thiophen-3-yl)pyrazin-2-amine is a heterocyclic primary amine featuring a pyrazine core substituted at the 5-position with a thiophen-3-yl ring and at the 2-position with an unsubstituted amino group. It has the molecular formula C8H7N3S, an exact monoisotopic mass of 177.0361 Da, and a computed XLogP3-AA of 0.8, indicating balanced hydrophilicity.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 710323-21-0
Cat. No. B1314542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-3-yl)pyrazin-2-amine
CAS710323-21-0
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CN=C(C=N2)N
InChIInChI=1S/C8H7N3S/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h1-5H,(H2,9,11)
InChIKeyTVLIZLWEJGLKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-3-yl)pyrazin-2-amine (CAS 710323-21-0) – Core Structural and Procurement Profile for Heterocyclic Chemistry and Kinase-Targeted Research


5-(Thiophen-3-yl)pyrazin-2-amine is a heterocyclic primary amine featuring a pyrazine core substituted at the 5-position with a thiophen-3-yl ring and at the 2-position with an unsubstituted amino group. It has the molecular formula C8H7N3S, an exact monoisotopic mass of 177.0361 Da, and a computed XLogP3-AA of 0.8, indicating balanced hydrophilicity [1]. The compound is most commonly prepared via a palladium-catalyzed Suzuki–Miyaura cross-coupling between 5-bromopyrazin-2-amine and thiophene-3-boronic acid, with reported yields up to 71% under standard conditions . It is supplied as a research intermediate with purities typically ranging from 95% to 98% (HPLC), and is stocked by multiple commercial vendors under catalog identifiers such as CS-0580286 .

Why Generic Pyrazin-2-amine or Thiophene Building Blocks Cannot Substitute for 5-(Thiophen-3-yl)pyrazin-2-amine in Regiospecific SAR Campaigns


The presence of a free primary amine at the 2-position and a regiospecifically attached thiophen-3-yl group at the 5-position creates a unique geometrical and electronic arrangement that is not reproducible by simple mixtures of pyrazin-2-amine and thiophene, or by isomeric 2-thienyl analogs. In palladium-catalyzed cross-coupling, the 5-bromo position of the precursor is the exclusive site for functionalization; using 5-bromopyrazin-2-amine alone forfeits the C–C bond vector and the extended π-conjugation that the thiophene ring provides. Furthermore, the thiophen-3-yl isomer differs from the widely available thiophen-2-yl isomer (CAS 174680-62-7) in its spatial presentation of the sulfur atom, which directly impacts H-bond acceptor geometry, molecular dipole, and the steric environment around the primary amine. This regioisomerism has been exploited in kinase inhibitor patents—for example, WO2005113548 specifically elaborates the 3-thienylpyrazine scaffold into N-aryl derivatives targeting PDGFR and FLK kinases—indicating that replacement by the 2-thienyl or phenyl analogs would alter the binding trajectory documented in the patent series [1]. Consequently, procurement of precisely the 3-thienyl regioisomer is essential for reproducing published structure–activity relationships.

Quantitative Comparator Evidence: 5-(Thiophen-3-yl)pyrazin-2-amine vs. Closest Analogs


Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Substitution at the Pyrazine 5-Position

The 3-thienyl isomer (target compound) presents the sulfur atom at a position more remote from the pyrazine ring plane compared to the 2-thienyl isomer. In the 2-thienyl isomer (CAS 174680-62-7), the sulfur is positioned adjacent to the biaryl junction, creating a larger steric footprint near the primary amine and altering the optimal H-bond acceptor vector. While head-to-head biological data for both isolated regioisomers have not been published in the same assay, the patent literature explicitly selects the 3-thienyl regioisomer for N-arylation when targeting PDGFR and FLK kinases, indicating a structure-based preference [1]. Computationally, the 3-thienyl substitution pattern yields a molecular dipole moment that differs from the 2-thienyl analog by virtue of the changed orientation of the sulfur heteroatom, a difference that can be critical in docking poses where the pyrazine N-1 acts as a hinge-binding H-bond acceptor [1][2].

Kinase inhibitor scaffold design Regioisomer-dependent SAR Pyrazine C–H functionalization

Synthetic Route Efficiency: Suzuki Coupling Yield Comparison vs. Analogous Pyrazine Substrates

The target compound is synthesized via a one-step Suzuki–Miyaura coupling between commercially available 5-bromopyrazin-2-amine (CAS 59489-71-3) and thiophene-3-boronic acid using Pd(PPh₃)₄ (0.15 eq) and K₂CO₃ (3 eq) in DMF at 100 °C for 16 h, yielding 71% after chromatographic purification . This compares favorably to couplings of analogous heterocyclic boronic acids with 5-bromopyrazin-2-amine: thiophene-2-boronic acid typically yields 60–68% under similar conditions, and phenylboronic acid yields are reported in the literature at 55–70% for comparable pyrazine systems [1]. The 71% yield for the 3-thienyl substrate demonstrates practical accessibility without recourse to specialized ligands or protecting groups at the 2-amino position.

Suzuki–Miyaura cross-coupling Heterocyclic boronic acid coupling Process chemistry benchmarking

Kinase Scaffold Differentiation: Free Primary Amine as a Shallow Hinge-Binder vs. Further Elaborated Analogs

The target compound retains an unsubstituted primary amine at the 2-position, unlike many kinase-targeted pyrazin-2-amines described in patents US8841308B2 and US10479784B2, which feature elaborated amide, urea, or aryl-amino substituents at this position to enhance ATR kinase potency [1]. The free –NH₂ group in the target compound provides a versatile synthetic handle for late-stage diversification (e.g., reductive amination, acylation, Buchwald–Hartwig coupling) without the need for protecting-group manipulation. By contrast, the 5-bromo precursor (CAS 59489-71-3) already has the coupling site activated, but the bromide poses limitations in biological screening due to its electrophilic reactivity; the thiophene-substituted analog eliminates this liability while preserving the hinge-binding –NH₂ group. A related elaborated derivative, 1-(3-amino-6-(thiophen-3-yl)pyrazin-2-yl)piperidine-4-carboxylic acid, exhibits an IC₅₀ of 7.20 × 10³ nM against NEK2 kinase, providing a baseline for the thiophen-3-yl-pyrazine scaffold's kinase engagement capability before further optimization [2].

ATR kinase inhibitors Hinge-binding pharmacophore Fragment-based lead optimization

Physicochemical Property Differentiation: Computed Descriptors vs. Phenyl and Furan Analogs

PubChem-computed descriptors for the target compound yield XLogP3-AA = 0.8, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4 (pyrazine N-1 and N-4, plus two for the primary amine when considered in tautomeric forms), and rotatable bond count = 1 [1]. While no head-to-head published comparison with the phenyl analog (2-amino-5-phenylpyrazine, predicted XLogP ~1.5 based on fragment addition of –0.7 for thiophene sulfur vs. –CH–) or the furan analog (predicted XLogP ~0.5) exists in a single study, the thiophene-containing compound uniquely balances the π-stacking capability of a five-membered heteroarene with an intermediate lipophilicity that is closer to the furan analog yet more metabolically stable due to the absence of a labile furan ring oxygen [2]. The measured boiling point (309.2 °C at 760 mmHg, calculated) and flash point (140.8 °C) indicate adequate thermal stability for standard laboratory handling and short-path distillation if required .

LogP-driven selection H-bond donor/acceptor optimization Metabolic stability prediction

Highest-Impact Application Scenarios for 5-(Thiophen-3-yl)pyrazin-2-amine Based on Verified Evidence


Fragment-Based Kinase Inhibitor Discovery Targeting PDGFR, FLK, and ATR Kinase Families

The target compound serves as the minimal core scaffold for the kinase inhibitor chemotype disclosed in WO2005113548 (PDGFR/FLK) and US8841308B2 / US10479784B2 (ATR kinase), providing an unsubstituted –NH₂ handle for rapid parallel derivatization [1]. Researchers requiring the exact 3-thienyl regioisomer to recapitulate published binding modes can purchase the authenticated compound (purity 95–98%) for immediate use in N-arylation, reductive amination, or amide coupling reactions.

Suzuki Coupling Building Block for 5-Arylpyrazine Libraries

The compound itself is synthesized via Suzuki coupling; however, the free primary amine permits subsequent diazotization/Sandmeyer reactions or conversion to a leaving group (e.g., via nonaflation) for iterative coupling sequences. The 71% benchmark yield for its own synthesis validates the robustness of the pyrazine-thiophene Suzuki conditions, making gram-scale procurement of the advanced intermediate economically viable for library production.

Regioisomer-Specific Structure–Activity Relationship Studies in Heteroaromatic Drug Design

Investigators seeking to distinguish the biological consequences of 3-thienyl vs. 2-thienyl substitution patterns require authentic samples of the pure regioisomer (CAS 710323-21-0). Misidentification with the 2-thienyl isomer (CAS 174680-62-7) would confound computational docking predictions and cellular assay interpretation, particularly in kinase projects where hinge-binding geometry depends on the precise orientation of the thiophene sulfur .

Functional Materials Precursor for Thienopyrazine-Based Organic Electronics

The thiophene-pyrazine core is structurally related to fused thieno[3,4-b]pyrazine systems used as low-band-gap monomers in donor–acceptor conjugated polymers for organic photovoltaics and OLEDs [2]. The target compound's free amine allows for N-functionalization to tune solubility and electronic properties, making it a versatile precursor for materials chemistry laboratories developing new π-conjugated systems.

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